molecular formula C13H24O4 B1149597 Megastigm-7-ene-3,4,6,9-tetrol CAS No. 180164-14-1

Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B1149597
CAS No.: 180164-14-1
M. Wt: 244.32726
InChI Key:
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Description

Megastigm-7-ene-3,4,6,9-tetrol is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.32726. The purity is usually 95%.
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Scientific Research Applications

Isolation and Stereochemical Analysis

  • Research has identified Megastigm-7-ene-3,4,6,9-tetrol derivatives in several plant species, such as Glochidion zeylanicum and Alangium premnifolium, where they were isolated as megastigmane glucosides. These compounds' structural elucidation, including their stereochemical aspects, has contributed significantly to our understanding of plant secondary metabolites and their diversity (Otsuka et al., 2003).

Phytochemical Investigations

  • A study on Ficus religiosa L., a plant growing in Vietnam, led to the discovery of a new megastigmane glycoside, illustrating the ongoing exploration of plant-based compounds for potential scientific applications. The structure was determined through comprehensive spectroscopic data analysis (Ính và cộng sự, 2014).

Chemical Constituents and Bioactivity

  • In the context of Gynostemma pentaphyllum, megastigmane glycosides isolated from the whole plants were identified and their structures elucidated. Such studies not only expand the catalog of known phytochemicals but also lay the groundwork for further bioactivity investigations (Zhen Zhang et al., 2010).

Novel Compounds and Their Significance

  • The exploration of megastigmane compounds extends to various plant species, with studies on Aquilaria sinensis and Desmos cochinchinensis var. fulvescens unveiling new megastigmane glycosides. These discoveries not only enrich our knowledge of plant metabolites but also hint at the potential for new applications in various fields, from pharmacology to agriculture (Jian Sun et al., 2015); (Tung Ying Wu et al., 2014).

Future Directions

Megastigm-7-ene-3,4,6,9-tetrol and related compounds have been found in various plants like Nelumbo nucifera . These compounds have been subjected to intense research, especially in the context of cancer prevention and intervention . This suggests potential future directions in the exploration of these compounds for therapeutic applications.

Biochemical Analysis

Biochemical Properties

Megastigm-7-ene-3,4,6,9-tetrol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and influencing cellular functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to the modulation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or antioxidant properties. At higher doses, toxic or adverse effects may be observed, including cytotoxicity or disruption of normal cellular functions . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity and the overall cellular response to this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQJVUEKCNRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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